![molecular formula C20H16BrNO4 B2903761 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938037-01-5](/img/structure/B2903761.png)
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a chemical compound with potential applications in scientific research. It belongs to the class of furochromones and has attracted attention due to its unique chemical structure and potential therapeutic properties.
作用机制
The exact mechanism of action of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. Additionally, it has been reported to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, it has been reported to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of certain enzymes and signaling pathways, as mentioned above.
实验室实验的优点和局限性
One advantage of using 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one in lab experiments is its potential therapeutic properties. It has been reported to exhibit a range of biological activities, making it a promising candidate for drug development. Additionally, its unique chemical structure may provide insight into the design of new compounds with similar properties.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This may make it difficult to study its effects in aqueous environments. Additionally, its potential toxicity and side effects should be carefully considered when designing experiments.
未来方向
There are several future directions for the study of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one. One direction is the development of new compounds based on its chemical structure. This may involve modifying certain functional groups to improve its solubility, potency, or selectivity.
Another direction is the study of its effects in different biological systems. For example, it may be interesting to investigate its effects on the immune system or the nervous system. Additionally, its potential applications in drug delivery systems or as a diagnostic tool should be explored.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical structure and diverse biological activities make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves several steps. The starting material is 4-bromophenol, which is reacted with 2-chloroethylamine hydrochloride to form 4-bromo-2-(2-chloroethyl)phenol. This intermediate is then reacted with 4-hydroxycoumarin in the presence of potassium carbonate to yield 3-(4-bromophenyl)-2-((2-chloroethyl)amino)-4H-chromen-4-one. Finally, the intermediate is treated with sodium methoxide and methoxyethanol to form the desired product.
科学研究应用
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and tyrosinase.
属性
IUPAC Name |
3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWWDSGIVAUCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

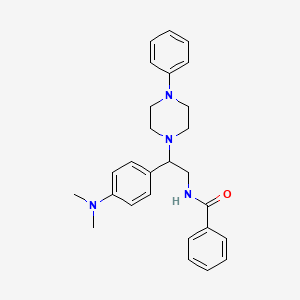
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903682.png)

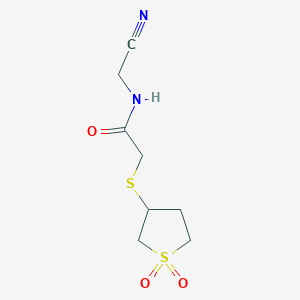
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2903688.png)
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
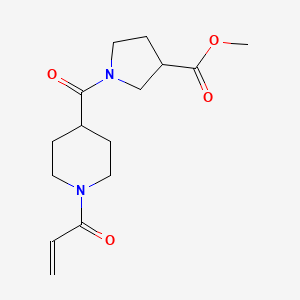
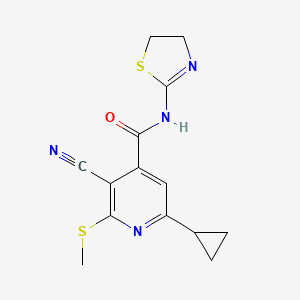
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)

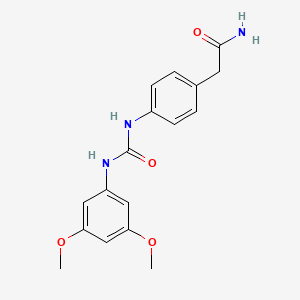
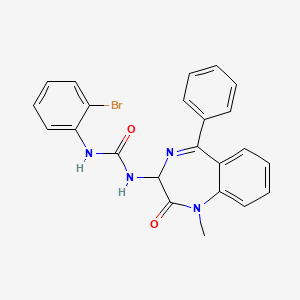
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)